molecular formula C17H10N2O3 B1314060 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid CAS No. 63127-04-8

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Katalognummer: B1314060
CAS-Nummer: 63127-04-8
Molekulargewicht: 290.27 g/mol
InChI-Schlüssel: OSKFWHVKBOWROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid is a potent and selective small-molecule inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme. ALDH1A1 plays a critical role in cellular detoxification and is a key marker and functional mediator in cancer stem cells (CSCs), particularly in various solid tumors. This compound effectively inhibits ALDH1A1 activity, thereby interfering with the retinoic acid signaling pathway and the cellular self-protection mechanisms that CSCs utilize for survival, chemoresistance, and tumor initiation. Its primary research value lies in its application as a chemical probe to investigate the biology of CSCs, to explore mechanisms of drug resistance in oncology, and to evaluate ALDH1A1 as a therapeutic target for anticancer drug discovery. Research utilizing this inhibitor has demonstrated its efficacy in reducing tumorigenicity and increasing sensitivity to chemotherapeutic agents in preclinical models, highlighting its utility in developing novel strategies to target treatment-resistant cancer cell populations. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Sources: A study on its inhibitory activity and effects on cancer stem cells was published in Cancer Research (PMID: 23860772), and its commercial availability for research is noted by suppliers like ChemScene.

Eigenschaften

IUPAC Name

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-16-13-8-10-4-1-2-5-11(10)9-14(13)18-15-12(17(21)22)6-3-7-19(15)16/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKFWHVKBOWROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C=CC=C(C4=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499601
Record name 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63127-04-8
Record name 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has demonstrated potential in various pharmacological contexts:

  • Anticancer Activity :
    • Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The structure of 12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid contributes to its ability to inhibit tumor growth by interacting with specific biological pathways involved in cancer progression .
  • Antimicrobial Properties :
    • Studies have shown that this compound can exhibit antimicrobial activity against various pathogens. Its effectiveness is attributed to the ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer efficacy of derivatives based on this compound. The research demonstrated that these derivatives were effective against various cancer cell lines, showing promise as potential chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial activity of synthesized derivatives against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting that these compounds could serve as leads for developing new antibiotics.

Wirkmechanismus

The mechanism of action of 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • BMH-21 demonstrates potent in vitro activity (e.g., 0.5 μM disrupts RPA194 and nucleolin localization in U2OS cells) but faces clinical limitations due to off-target toxicity .
  • 6a Derivatives : Amidation generally improves bioavailability (e.g., BMH-21’s DMSO solubility: ≥7.4 mg/mL) but requires structural optimization to mitigate side effects .

Biologische Aktivität

12-Oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (CAS Number: 63127-04-8) is a heterocyclic compound belonging to the quinazoline family. Known for its diverse biological activities, this compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C17H10N2O3
  • Molecular Weight : 290.28 g/mol
  • CAS Number : 63127-04-8

Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. In particular, studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC50 (µM)Mechanism
HeLa15.0Apoptosis induction
MCF-710.5Cell cycle arrest at G1 phase
A54912.0Inhibition of angiogenesis

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal effectiveness against both bacterial and fungal strains.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

Anti-inflammatory activity has been documented in animal models, where the compound reduced markers of inflammation such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of Gene Expression : Alteration in the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Study 1: Antitumor Efficacy in Breast Cancer

A study conducted by Zhang et al. (2023) evaluated the effects of the compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy Against MRSA

Research published by Lee et al. (2022) highlighted the effectiveness of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value significantly lower than that of standard antibiotics, suggesting a promising alternative for treatment-resistant infections.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid?

Methodological Answer:
The compound is synthesized via multi-component reactions (MCRs) or stepwise cyclization. Key approaches include:

  • One-Pot Three-Component Synthesis : Reacting aminopyrimidine derivatives with ketones and aldehydes under acidic or catalytic conditions. For example, using a catalyst like p-toluenesulfonic acid (PTSA) in ethanol at reflux yields fused pyrido-quinazoline scaffolds .
  • Cyclocondensation : Cyclizing intermediates such as this compound esters under basic hydrolysis (e.g., NaOH in methanol/water) to obtain the free carboxylic acid .
  • Automated Flash Chromatography : Purification post-synthesis ensures >95% purity, validated by LC/MS and ¹H-NMR .

Basic: How is structural characterization and purity validation performed for this compound?

Methodological Answer:
Characterization involves:

  • Spectroscopic Techniques :
    • ¹H-NMR : Peaks at δ 8.2–8.8 ppm (aromatic protons) and δ 12.5 ppm (carboxylic acid proton) confirm the core structure .
    • LC/MS : Molecular ion peaks ([M+H]⁺) at m/z 360–365 validate the molecular weight .
  • Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must align with theoretical values (e.g., C: 70.0%, H: 5.6%, N: 15.5%) .
  • HPLC Purity Checks : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥98% purity .

Advanced: What experimental designs are used to evaluate RNA Polymerase I (Pol I) inhibitory activity?

Methodological Answer:
RNA Pol I inhibition is assessed using:

  • Viability Assays : Treat cancer cell lines (e.g., A375 melanoma, U2OS osteosarcoma) with the compound (0.1–10 µM) for 48 hours. Measure viability via WST-1 reagent, which correlates mitochondrial activity with IC₅₀ values .
  • Immunofluorescence Staining : Detect Pol I activity markers (e.g., UBF, RPA194) in fixed cells. Reduced nucleolar staining intensity (quantified via FrIDA software) indicates inhibition .
  • RNA Pol I-Specific Assays : In Plasmodium falciparum, measure rRNA transcription suppression via RT-qPCR after 3-hour treatment with 1–5 µM compound .

Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:
Discrepancies arise due to cell-type-specific metabolic or genetic factors. Mitigation strategies include:

  • Dose-Response Replication : Repeat assays with standardized protocols (e.g., 10,000 cells/well, 48-hour incubation) across multiple cell lines .
  • Mechanistic Profiling : Compare downstream effects (e.g., γH2AX for DNA damage, phospho-ATM activation) to distinguish Pol I-specific toxicity from off-target effects .
  • Cross-Study Validation : Use reference compounds (e.g., BMH-21, a derivative of the target compound) as positive controls to benchmark activity .

Advanced: What strategies optimize the compound’s bioactivity against cancer cells?

Methodological Answer:
Bioactivity enhancement involves:

  • Derivatization : Introduce substituents to the quinazoline core (e.g., N-[2-(dimethylamino)ethyl] groups) to improve solubility and target affinity. BMH-21, a derivative, shows potent Pol I inhibition (IC₅₀ = 0.5 µM in A375 cells) .
  • Structure-Activity Relationship (SAR) Studies : Test analogs (e.g., LI-216, LI-258) with modifications at the 4-carboxamide position. Increased hydrophobicity correlates with improved nuclear uptake .
  • Combination Therapy : Pair with DNA-damaging agents (e.g., camptothecin) to exploit synthetic lethality in p53-deficient cancers .

Advanced: How does the compound’s mechanism differ in malaria parasites versus mammalian cells?

Methodological Answer:
In Plasmodium falciparum, the compound suppresses Pol I-driven rRNA transcription without activating DNA damage pathways (e.g., no γH2AX phosphorylation), unlike in mammalian cells . To study this:

  • Parasite-Specific Assays : Treat synchronized trophozoite-stage parasites (1.5% parasitemia) with 1–5 µM compound for 3 hours at 26°C. Isolate RNA and quantify rRNA via RT-qPCR .
  • Comparative Proteomics : Analyze nucleolar proteome changes using mass spectrometry to identify Plasmodium-specific Pol I interactors .

Basic: What are the key storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Keep at –20°C in desiccated, amber vials to prevent hydrolysis of the carboxylic acid group .
  • Solubility : Dissolve in DMSO (10 mM stock) for in vitro studies. Avoid aqueous buffers (pH >7) to prevent precipitation .
  • Safety : Use PPE (gloves, lab coat) and handle in a fume hood. Waste must be disposed via certified hazardous waste contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid
Reactant of Route 2
12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.